

In-Depth Technical Guide to Tris(dimethylamino)antimony (CAS Number 7289-92-1)

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Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **Tris(dimethylamino)antimony**, CAS Number 7289-92-1. It is intended to be a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed information on its chemical and physical properties, synthesis, and spectroscopic characterization.

Core Chemical and Physical Properties

Tris(dimethylamino)antimony, with the chemical formula $C_6H_{18}N_3Sb$, is an organoantimony compound.^{[1][2][3]} It is also known by several synonyms, including Antimony tris(dimethylamide) and TDMASb. The compound is a colorless to pale yellow liquid at room temperature.^[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Tris(dimethylamino)antimony**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₈ N ₃ Sb	[1][2][3]
Molecular Weight	253.99 g/mol	[1][2][3]
Boiling Point	32-34 °C at 0.45 mmHg	[5]
Density	1.325 g/mL at 25 °C	[5]
Appearance	Colorless to pale yellow liquid	[4]

Synthesis and Reactivity

Tris(dimethylamino)antimony is synthesized via the reaction of antimony trichloride with a lithium or sodium salt of dimethylamine in an inert solvent. This compound is sensitive to air and moisture and should be handled under an inert atmosphere.[4] It reacts with water and alcohols.[4]

Experimental Protocol: Synthesis of Tris(dimethylamino)antimony

The following protocol is a representative example of the synthesis of **Tris(dimethylamino)antimony**.

Materials:

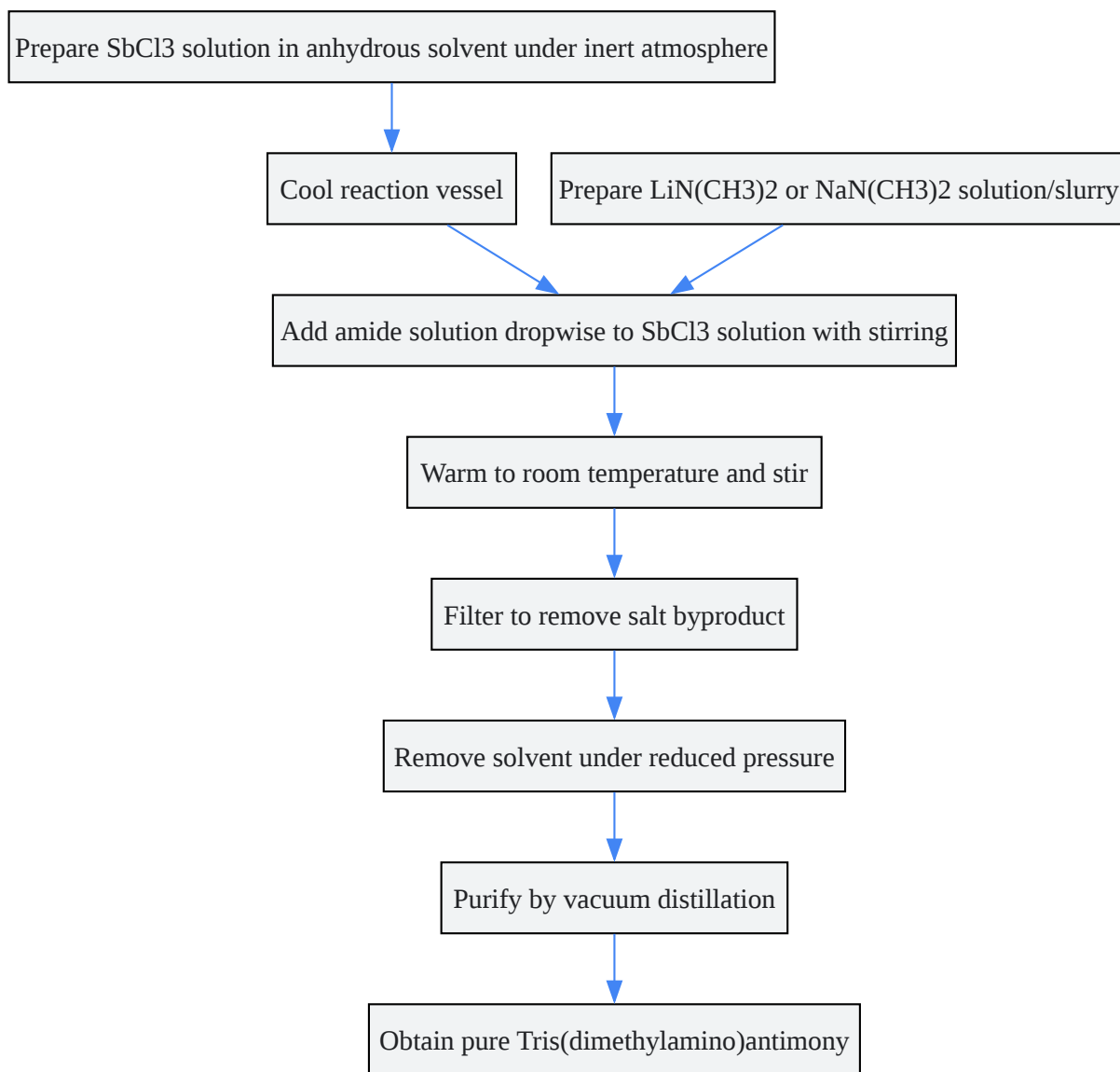
- Antimony trichloride (SbCl₃)
- Lithium dimethylamide (LiN(CH₃)₂) or Sodium dimethylamide (NaN(CH₃)₂)
- Anhydrous diethyl ether or hexane as solvent
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Under an inert atmosphere, a solution of antimony trichloride in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

- The reaction vessel is cooled in an ice-salt bath or a dry ice-acetone bath.
- A solution or slurry of lithium dimethylamide or sodium dimethylamide in the same solvent is added dropwise to the antimony trichloride solution with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
- The resulting mixture, containing the product and a salt byproduct (LiCl or NaCl), is filtered under inert atmosphere to remove the salt.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **Tris(dimethylamino)antimony**.

Logical Relationship of Synthesis Steps



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Caption: Workflow for the synthesis of **Tris(dimethylamino)antimony**.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of **Tris(dimethylamino)antimony**. While specific spectra are not readily available in all public domains, the following sections describe the expected spectroscopic characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Tris(dimethylamino)antimony** is expected to show a single sharp singlet in the region of 2.5-3.0 ppm. This is due to the chemical equivalence of the eighteen protons of the six methyl groups.

¹³C NMR: The carbon-13 NMR spectrum is expected to exhibit a single resonance for the methyl carbons, typically in the range of 40-50 ppm.

Table 2: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
¹ H	~2.5 - 3.0	Singlet
¹³ C	~40 - 50	Singlet

Infrared (IR) Spectroscopy

The infrared spectrum of **Tris(dimethylamino)antimony** will be dominated by absorptions corresponding to the vibrations of the dimethylamino groups.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
~2950 - 2800	C-H stretching vibrations of methyl groups
~1470 - 1440	C-H bending vibrations of methyl groups
~1250 - 1000	C-N stretching vibrations
Below 600	Sb-N stretching vibrations

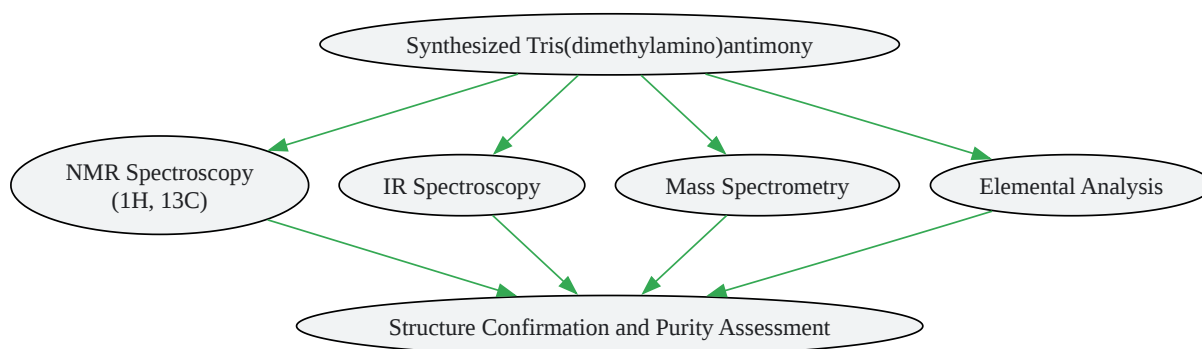
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of **Tris(dimethylamino)antimony** is expected to show a molecular ion peak (M^+) at m/z 253 (for the most abundant isotopes ^{121}Sb , ^{12}C , ^{14}N , ^1H). The fragmentation pattern will likely involve the sequential loss of dimethylamino radicals or dimethylamine molecules.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
253	$[\text{Sb}(\text{N}(\text{CH}_3)_2)_3]^+$ (Molecular Ion)
209	$[\text{Sb}(\text{N}(\text{CH}_3)_2)_2]^+$
165	$[\text{Sb}(\text{N}(\text{CH}_3)_2)]^+$
44	$[\text{N}(\text{CH}_3)_2]^+$

Experimental Workflow for Characterization



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Caption: General workflow for the characterization of the synthesized compound.

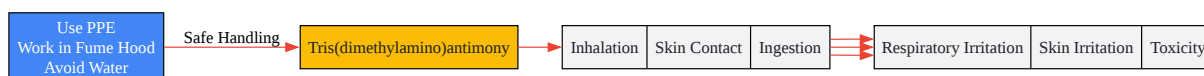
Applications in Research and Development

Tris(dimethylamino)antimony is primarily used as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for the synthesis of antimony-containing thin films.[6] These materials have applications in the semiconductor industry for the production of electronic and optoelectronic devices.[7] Its volatility and thermal stability make it a suitable candidate for these deposition techniques.

Safety and Handling

Tris(dimethylamino)antimony is a reactive and hazardous compound. It is flammable and reacts with water.[4] It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4] Store the compound in a tightly sealed container under an inert atmosphere, away from heat, moisture, and incompatible materials such as acids and oxidizing agents.[4]

Signaling Pathway of Hazard



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